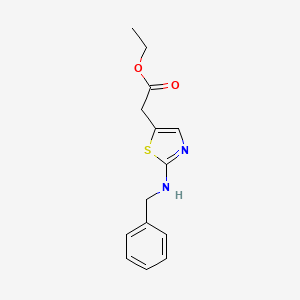

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions. Benzylamine is reacted with the thiazole intermediate to form the desired product.

Esterification: The final step involves esterification to introduce the ethyl acetate group. This can be achieved by reacting the thiazole intermediate with ethyl chloroacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections, cancer, and inflammatory diseases.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazole derivatives.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate can be compared with other thiazole derivatives such as:

Ethyl 2-(2-aminothiazol-5-yl)acetate: Similar structure but with an amino group instead of a benzylamino group.

2-(2-(Benzylamino)thiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.

Ethyl 2-(2-(methylamino)thiazol-5-yl)acetate: Similar structure but with a methylamino group instead of a benzylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.

Overview of Thiazole Compounds

Thiazoles are recognized for their pharmacological potential, exhibiting a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrated cytotoxic effects against several cancer cell lines.

- Anti-inflammatory : Exhibits properties that can reduce inflammation.

- Neuroprotective : Some derivatives show promise in treating neurodegenerative diseases.

The thiazole scaffold has been incorporated into numerous FDA-approved drugs, underscoring its significance in medicinal chemistry .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with thiazole rings have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups enhances this activity, suggesting that structural modifications can optimize antimicrobial efficacy.

Anticancer Properties

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds bearing the thiazole moiety have been tested against various cancer cell lines, showing IC50 values indicative of potent anticancer activity. One study reported that certain thiazole analogues exhibited selective cytotoxicity against melanoma and lung adenocarcinoma cells . The structure-activity relationship studies revealed that specific substitutions on the thiazole ring significantly influence anticancer potency .

Anti-inflammatory Effects

Thiazole derivatives have also been evaluated for their anti-inflammatory potential. In one study, ethyl 2-substituted aminothiazole derivatives were shown to exhibit significant anti-inflammatory activity in various assays, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituents on the Thiazole Ring : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances biological activity.

- Alkyl Chain Length : Variations in alkyl chain length attached to the thiazole can affect lipophilicity and consequently the compound's bioavailability and efficacy.

- Amino Group Modifications : Changes to the amino group linked to the benzene ring can significantly alter the compound's interaction with biological targets.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various biological assays:

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

ethyl 2-[2-(benzylamino)-1,3-thiazol-5-yl]acetate |

InChI |

InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-16-14(19-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |

InChI Key |

VQKONBWOIYPHCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.